molecular formula C10H14N2O2 B1665020 1,3-Dinitrosoadamantane CAS No. 66386-34-3

1,3-Dinitrosoadamantane

Cat. No.: B1665020
CAS No.: 66386-34-3
M. Wt: 194.23 g/mol
InChI Key: NAVUOOISTNZNES-UHFFFAOYSA-N
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Description

1,3-Dinitrosoadamantane (CAS No. 66386-34-3) is a bicyclic diamondoid compound featuring two nitroso (-NO) groups at the 1- and 3-positions of the adamantane scaffold. The adamantane framework, a rigid tricyclic structure with chair-cyclohexane-like geometry, imparts unique steric and electronic properties to its derivatives. Nitroso groups are highly reactive, enabling applications in coordination chemistry, polymer crosslinking, and as intermediates in organic synthesis.

Properties

CAS No.

66386-34-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dinitrosoadamantane

InChI

InChI=1S/C10H14N2O2/c13-11-9-2-7-1-8(4-9)5-10(3-7,6-9)12-14/h7-8H,1-6H2

InChI Key

NAVUOOISTNZNES-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Appearance

Solid powder

Other CAS No.

66386-34-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamantane, 1,3-dinitroso; 

Origin of Product

United States

Preparation Methods

The synthesis of adamantane, 1,3-dinitroso- typically involves the nitration of adamantane derivatives. One common method includes the reaction of adamantane with nitric acid under controlled conditions to introduce nitroso groups at the 1 and 3 positions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

1,3-Dinitrosoadamantane undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents.

    Reduction: Reduction of the nitroso groups can yield amine derivatives.

    Substitution: The nitroso groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various catalysts. .

Scientific Research Applications

1,3-Dinitrosoadamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane, 1,3-dinitroso- involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Functional Group and Positional Isomers

1,3-Dinitrosoadamantane vs. Adamantane-1,3-diyl Dinitrate
  • This compound: Contains nitroso (-NO) groups. Nitroso derivatives are prone to dimerization and participate in redox reactions.
  • Nitrates are explosive and serve as nitric acid donors in nitrolysis reactions.
  • Key Difference: Nitroso groups are more nucleophilic, while nitrates act as electrophilic nitrating agents. The synthesis of nitroso derivatives likely requires milder conditions compared to the nitrolysis of 1,3-dichloroadamantane with fuming HNO₃, which produces nitrate esters .
This compound vs. 2,8-Adamantanedione Dioxime
  • 2,8-Adamantanedione Dioxime (CAS No. 66386-31-0): Contains two oxime (=N-OH) groups at the 2- and 8-positions.
  • Key Difference: Oximes are stable and used in metal chelation (e.g., antidotes for organophosphate poisoning), whereas nitroso groups are redox-active and form coordination complexes with transition metals .

Halogenated Derivatives

1,3-Dibromo-5,7-dimethyladamantane (CAS No. N/A, Formula: C₁₂H₁₈Br₂)
  • Features bromine atoms at the 1- and 3-positions and methyl groups at 5 and 5.
  • Key Difference: Bromine substituents enhance electrophilicity, enabling nucleophilic substitution reactions. In contrast, nitroso groups facilitate cycloaddition or coupling reactions. Gas chromatography (GC) data for this compound (Kovats' RI on non-polar columns) could serve as a benchmark for comparing retention times with nitroso derivatives .

Nitrogen- and Selenium-Containing Derivatives

1-(3-Isoselenocyanatopropyl)adamantane
  • Contains an isoselenocyanate (-N=C=Se) group.
  • Key Difference : Selenium’s polarizability and nucleophilicity differ markedly from nitroso groups, influencing biological activity and coordination behavior .
1-Azido-3,5-Dimethyladamantane-d₆ (CAS No. 1185104-90-8)
  • Features azide (-N₃) and deuterated methyl groups. Azides are used in click chemistry (e.g., Cu-catalyzed cycloaddition), whereas nitroso groups participate in nitrosation or dimerization .

Data Table: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Functional Groups Key Reactivity/Applications
This compound 66386-34-3 C₁₀H₁₂N₂O₂ Nitroso (-NO) Redox reactions, coordination chemistry
Adamantane-1,3-diyl Dinitrate Not listed C₁₀H₁₄N₂O₆ Nitrate (-ONO₂) Explosive, nitrolysis agent
2,8-Adamantanedione Dioxime 66386-31-0 C₁₀H₁₄N₂O₂ Oxime (=N-OH) Metal chelation, antidotes
1,3-Dibromo-5,7-dimethyladamantane N/A C₁₂H₁₈Br₂ Bromine (-Br) Electrophilic substitution
1-(3-Isoselenocyanatopropyl)adamantane N/A C₁₃H₁₉NSe Isoselenocyanate (-N=C=Se) Antioxidant/cytotoxic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dinitrosoadamantane
Reactant of Route 2
1,3-Dinitrosoadamantane

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